molecular formula C19H20N4O B2661128 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1032228-58-2

5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2661128
CAS No.: 1032228-58-2
M. Wt: 320.396
InChI Key: IAHCAPVDNGOQEW-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the phenyl and p-tolyl groups can be done through substitution reactions using appropriate reagents.

    Amidation: The carboxamide group is introduced through an amidation reaction, often using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: Various substitution reactions can be performed on the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    5-Phenyl-1H-1,2,3-triazole-4-carboxamide: A similar compound with a phenyl group at the 5-position.

    N-(1-(p-Tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide: A compound with a p-tolyl group at the N-position.

Uniqueness

5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its substituents, which can influence its chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-methyl-N-[1-(4-methylphenyl)ethyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-9-11-16(12-10-13)14(2)20-19(24)18-15(3)23(22-21-18)17-7-5-4-6-8-17/h4-12,14H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCAPVDNGOQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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